molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4

Spiro[3.5]nonan-2-one

Cat. No. B1396718
CAS RN: 29800-56-4
M. Wt: 138.21 g/mol
InChI Key: NRNKZKFTQBNHBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[3.5]nonan-2-one is a bicyclic organic compound with a spiro carbon atom that connects two nonane rings. It has a molecular weight of 138.21 .


Synthesis Analysis

The synthesis of Spiro[3.5]nonan-2-one involves a multi-step reaction with 4 steps . The steps include the use of diethyl ether, magnesium, ethylene oxide, and carbon tetrachloride .


Molecular Structure Analysis

The molecular structure of Spiro[3.5]nonan-2-one is represented by the linear formula C9H14O . The InChI code for Spiro[3.5]nonan-2-one is 1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 .


Physical And Chemical Properties Analysis

Spiro[3.5]nonan-2-one is a liquid at room temperature . It has a molecular weight of 138.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro[3.5]nonan-2-one derivatives have been synthesized through various chemical processes. For instance, Gerlach and Müller (1972) described syntheses of spiro[4.4]nonane-1,6-dione through rearrangement and Claisen condensation processes (Gerlach & Müller, 1972).
  • Kuroda et al. (2000) accomplished the synthesis of spiro[4.4]nonane and spiro[4.5]decane ring systems via FeCl3-induced Nazarov cyclization (Kuroda et al., 2000).
  • Lehmann, Kuhn, and Krüger (2003) reported a two-step synthesis of spiro[3.5]nonane-6,8-dione, highlighting the production scalability of the target molecule (Lehmann, Kuhn, & Krüger, 2003).

Applications in Catalysis and Polymerization

  • Shuikin and Voznesenskaya (1966) investigated the conversion of spiro[4,4]nonane using platinum-alumina and palladium-alumina catalysts, revealing its potential in catalytic reforming (Shuikin & Voznesenskaya, 1966).
  • Trathnigg and Hippmann (1981) studied the polymerization behavior of a spiro-orthoester, providing insights into its potential application in polymer sciences (Trathnigg & Hippmann, 1981).

Biologically Active Compounds and Medicinal Chemistry

  • Hati et al. (2016) reported on spiro[pyrrolidine-3, 3´-oxindole] motifs showing significant inhibitory activity against breast cancer cells, indicating its relevance in medicinal chemistry (Hati et al., 2016).
  • Augustyniak and Ming (2011) described the application of a spiro compound in "turn-on" fluorescence for early detection of aluminum corrosion, illustrating its use in smart coatings and materials science (Augustyniak & Ming, 2011).

Safety And Hazards

Spiro[3.5]nonan-2-one is classified as a warning hazard under the GHS classification . It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Spiro[3.5]nonan-2-one is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .

properties

IUPAC Name

spiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKZKFTQBNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonan-2-one

Synthesis routes and methods

Procedure details

According to a literature procedure (Tetrahedron 1993, 49(36), 8159). A mixture of 1,1-dichlorospiro[3.5]nonan-2-one (5.00 g; 24.1 mmol) and zinc dust (4.74 g; 72.4 mmol) was stirred in acetic acid (60 mL) and water (30 mL) for 4 hours. The solution was then stored at −20° C. for 15 hours. The mixture was filtered through Celite®, washing with ether and hexane, and then the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL). (This resulted in the precipitation of white salts, which needed to be removed by filtration). The organic phase was washed with water (30 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with hexane/ether (10:1) to give the desired product as an almost colorless oil (2.56 g).
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiro[3.5]nonan-2-one
Reactant of Route 2
Reactant of Route 2
Spiro[3.5]nonan-2-one
Reactant of Route 3
Spiro[3.5]nonan-2-one
Reactant of Route 4
Spiro[3.5]nonan-2-one
Reactant of Route 5
Spiro[3.5]nonan-2-one
Reactant of Route 6
Spiro[3.5]nonan-2-one

Citations

For This Compound
13
Citations
ER Buchman, DH Deutsch… - Journal of the American …, 1953 - ACS Publications
COCI reduction8 in the presence of Raney nickel and alkali. Good yields were obtained at each step. The second path to I employed a method7 for formation of the 4-carbon ring which …
Number of citations: 11 pubs.acs.org
A Cox - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter discusses the preparation and properties of polycarbocyclic compounds with separate ring-systems, and spiro compounds. The cis- and trans-2-…
Number of citations: 0 www.sciencedirect.com
P Noheda Marín, N Tabares Cantero, R Benito Arenas… - 2008 - digital.csic.es
The invention provides compounds of formula (I) and methods for their preparation (I) The compounds of the invention are useful intermediates in the synthesis of TTX and analogues …
Number of citations: 3 digital.csic.es
HF Chan - 1971 - search.proquest.com
I wish to express my deepest gratitude to Professor John R. Wiseman for his patience and guidance throughout the course of this investigation. He is a true teacher and his Interest, …
Number of citations: 0 search.proquest.com
E Wenkert, LL Davis, BL Mylari… - The Journal of …, 1982 - ACS Publications
Intramolecular carbon-hydrogen insertion on cupric sulfate assisted decomposition of diazomethylketones derived from four l-methylcycloalkanecarboxylic acids and (hexahydrophenyl) …
Number of citations: 130 pubs.acs.org
WY Zhang, HC Wang, Y Wang, C Zheng… - Journal of the American …, 2023 - ACS Publications
Samarium diiodide (SmI 2 ) mediated reductive coupling reactions are powerful methods for the construction of carbon–carbon bond in organic synthesis. Despite the extensive …
Number of citations: 2 pubs.acs.org
NH Vo - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
P Dowd, W Zhang, SJ Geib - Tetrahedron, 1995 - Elsevier
A new synthetic sequence that adds the elements of ketene across the termini of a 1,5-diene is described. Dichlorocyclobutanone adducts from reaction of dichloroketene with 1,5-…
Number of citations: 24 www.sciencedirect.com
JP McDonagh - 2001 - wrap.warwick.ac.uk
The principal aim of this project was to synthesise a range of functionalised heterocycles using novel transition metal promoted radical cyclisation reactions as an alternative to the well-…
Number of citations: 1 wrap.warwick.ac.uk
MD Drake, MA Bateman, MR Detty - Organometallics, 2003 - ACS Publications
Arylseleninic acids were found to be catalysts for the oxidation of bromide with hydrogen peroxide in a two-phase mixture of ether and pH 6 phosphate buffer. Benzeneseleninic acid (3) …
Number of citations: 77 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.